molecular formula C8H8F3N B136691 4-(2,2,2-Trifluoroethyl)aniline CAS No. 131395-17-0

4-(2,2,2-Trifluoroethyl)aniline

Cat. No.: B136691
CAS No.: 131395-17-0
M. Wt: 175.15 g/mol
InChI Key: DALKOEVEKVKJQX-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKOEVEKVKJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564544
Record name 4-(2,2,2-Trifluoroethyl)aniline
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Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131395-17-0
Record name 4-(2,2,2-Trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-trifluoroethyl)aniline
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The Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have become indispensable in modern chemistry due to the profound effects that fluorine substitution has on the physical, chemical, and biological properties of molecules. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the relatively small size of the fluorine atom contribute to enhanced stability, altered reactivity, and increased lipophilicity of the parent compound. alfa-chemistry.comnumberanalytics.com These properties have led to their widespread use in various sectors. It's estimated that 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com Their applications extend to materials science, where they are used in the production of polymers, liquid crystals, and specialty lubricants. alfa-chemistry.comacs.org

Importance of Aniline Derivatives in Chemical Synthesis and Applied Science

Aniline (B41778) and its derivatives are fundamental building blocks in chemical synthesis. wisdomlib.org They serve as versatile precursors for a multitude of industrially significant products, including dyes, polymers, pharmaceuticals, and agrochemicals. geeksforgeeks.orgsci-hub.sewikipedia.orgbritannica.com The amino group on the benzene (B151609) ring makes aniline derivatives highly reactive in electrophilic substitution reactions and allows for the formation of diazonium salts, which are key intermediates in the synthesis of a wide range of aromatic compounds. geeksforgeeks.orgwikipedia.org The ability to introduce various functional groups onto the aniline scaffold makes these compounds crucial for creating diverse molecular architectures with tailored properties. wisdomlib.org

Rationale for Investigating 4 2,2,2 Trifluoroethyl Aniline: Bridging Fluorination and Aromatic Amine Functionality

The investigation into 4-(2,2,2-Trifluoroethyl)aniline is driven by the desire to combine the advantageous properties of both fluorinated compounds and aniline (B41778) derivatives into a single molecule. The trifluoroethyl group (-CH2CF3) imparts increased metabolic stability and can influence the compound's lipophilicity and binding affinity to biological targets. By incorporating this group into the aniline structure, chemists can create novel molecules with potentially enhanced efficacy and unique reactivity, making them valuable for applications in medicinal chemistry, agrochemical research, and materials science.

Overview of Research Trajectories in Trifluoroethylated Aniline Systems

Targeted Synthesis Approaches to Aromatic Trifluoroethylated Amines

These strategies involve a multi-step sequence where the aromatic ring is first functionalized with precursors to both the amine and the trifluoroethyl group. The final aniline product is then revealed in the latter stages of the synthesis.

One synthetic strategy involves the transformation of a carboxylic acid group, or a related derivative, into a trifluoromethyl group. While this conversion directly yields a -CF3 group, it is a crucial step in synthetic pathways that build the trifluoroethyl sidechain. For instance, a precursor like 4-aminophenylacetic acid could theoretically be subjected to reactions that first build the ethyl backbone and then fluorinate a precursor functional group. A more direct, though challenging, approach would involve the conversion of a suitable carboxylic acid precursor. The transformation of a carboxylic acid to a trifluoromethyl group has been demonstrated as a key step in the synthesis of trifluoromethyl-substituted compounds, utilizing reagents like sulfur tetrafluoride (SF4) and hydrogen fluoride (B91410) (HF). This establishes a proof of principle for converting carboxyl precursors into trifluoromethyl groups within a larger synthetic scheme.

More modern methods have also been developed for the synthesis of N-trifluoromethyl amides directly from carboxylic acids, which, while not forming a C-CF3 bond, highlights the ongoing research into utilizing carboxylic acids as precursors for trifluoromethyl-containing moieties. wikipedia.org A direct conversion of a carboxylic acid to an acyl fluoride using reagents like 2-(trifluoromethylthio)benzothiazolium triflate has also been reported, showcasing versatile transformations of the carboxyl group. organic-chemistry.org

A common and highly effective method for synthesizing this compound is through the reduction of its corresponding nitroaromatic precursor, 1-nitro-4-(2,2,2-trifluoroethyl)benzene (B1313508). This transformation is a cornerstone of aniline synthesis, and various catalytic systems are employed to achieve high yields and selectivity. rsc.org

The choice of catalyst and reaction conditions can be tailored to accommodate other functional groups that might be present on the molecule. Common methods include catalytic hydrogenation using hydrogen gas with a metal catalyst or transfer hydrogenation. nih.gov Metal/acid systems and metal-mediated reductions with reducing agents like sodium borohydride (B1222165) are also widely used. libretexts.orgacs.org

Key catalytic systems for this reduction include:

Palladium on Carbon (Pd/C): Catalytic hydrogenation with H2 gas over a Pd/C catalyst in a solvent like methanol (B129727) or ethanol (B145695) is a highly efficient method, often providing quantitative conversion to the aniline under mild conditions (e.g., room temperature and atmospheric pressure of H2). researchgate.net

Raney Nickel (Raney Ni): This high-surface-area nickel catalyst is also very effective for nitro group reductions with hydrogen gas and is a powerful, aggressive option for substrates that can tolerate it. rsc.org

Tin (Sn) or Iron (Fe) in Acid: The classic Béchamp reduction using iron filings in hydrochloric acid (HCl) or the use of tin in HCl are robust methods that are particularly useful when other reducible functional groups, which might be sensitive to catalytic hydrogenation, are present on the aromatic ring. rsc.orgacs.org

Copper-based Catalysts: Recent research has shown that copper-based catalysts, such as those derived from metal-organic frameworks (MOFs), can provide very high efficiency in the reduction of nitrobenzene using sodium borohydride (NaBH4) as the reducing agent, achieving complete conversion in minutes. libretexts.org

Table 1: Comparison of Catalytic Systems for Nitrobenzene Reduction
Catalyst SystemReducing AgentTypical ConditionsAdvantagesReference
10% Pd/CH₂Methanol, Room Temperature, 3hHigh yield, mild conditions researchgate.net
Raney NickelH₂Elevated pressure and temperatureHigh activity, cost-effective rsc.orgrsc.org
Fe / HClH⁺ (from HCl)Aqueous/alcoholic solvent, heatSelective for nitro group over some other reducible groups rsc.org
Sn / HClH⁺ (from HCl)Aqueous/alcoholic solvent, heatClassic, reliable method acs.org
Cu@C (MOF-derived)NaBH₄Ethanol, Room Temperature, <10 minExtremely high efficiency, rapid reaction libretexts.org

N-Trifluoroethylation Pathways and Their Adaptability to Aromatic Ring Substitution

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to construct substituted anilines. wikipedia.org This reaction is fundamentally different from SN1 or SN2 mechanisms and requires specific activation of the aromatic ring. chemistrysteps.com For an SNAr reaction to occur, the aromatic ring must be made electrophilic (electron-poor) by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to a good leaving group (e.g., a halide like F, Cl). masterorganicchemistry.comtib.eu

In a potential synthesis of a precursor to this compound, an amine nucleophile could attack an aromatic ring bearing a leaving group and activated by an EWG. The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge is delocalized onto the ortho and para positions, and the presence of an EWG at these positions provides crucial stabilization.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. chemistrysteps.com

A synthetic route could involve the reaction of an amine with a precursor like 1-chloro-4-(trifluoromethyl)benzene, if the trifluoromethyl group provides sufficient activation, or more likely, a precursor such as 2,4-dinitro-1-(2,2,2-trifluoroethyl)benzene, where the nitro groups strongly activate the ring for substitution.

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering mild and versatile methods for aniline synthesis. The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction used to form aryl amines from aryl halides or triflates. wikipedia.orgyoutube.com

This strategy is ideal for synthesizing this compound by coupling an amine source (like ammonia (B1221849) or an ammonia equivalent) with an aryl halide that already contains the trifluoroethyl group, such as 4-bromo-1-(2,2,2-trifluoroethyl)benzene. The general catalytic cycle involves: chemeurope.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base removes a proton from the amine.

Reductive Elimination: The C-N bond is formed as the desired aryl amine product is released, regenerating the Pd(0) catalyst. wikipedia.org

The success of the reaction heavily depends on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. chemeurope.com

Table 2: Catalyst Systems for Buchwald-Hartwig Amination
Palladium SourceLigandBaseTypical SubstratesReference
Pd₂(dba)₃BINAPNaOt-BuAryl bromides/iodides with primary amines wikipedia.org
Pd(OAc)₂DPPFNaOt-BuAryl bromides/iodides wikipedia.org
Pd(OAc)₂XPhos, SPhosK₂CO₃, Cs₂CO₃Aryl chlorides, broader scope libretexts.org
[(CyPF-tBu)PdCl₂](Self-ligated)LiHMDSHeteroaryl and aryl halides organic-chemistry.org

Radical chemistry offers a powerful and direct method for installing a trifluoroethyl group onto an aromatic ring. Visible-light photoredox catalysis has emerged as a particularly mild and efficient way to generate trifluoroethyl radicals from inexpensive and readily available precursors like 1,1,1-trifluoro-2-iodoethane. acs.org

The general mechanism for a photoredox-catalyzed trifluoroethylation of an aromatic compound like aniline involves the following steps:

A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes excited. mdpi.com

The excited photocatalyst interacts with the trifluoroethyl source (e.g., CF3CH2I), often through a single-electron transfer (SET) process, to generate a trifluoroethyl radical (•CH2CF3).

This highly reactive radical adds to the aromatic ring of the aniline substrate. researchgate.net

The resulting radical intermediate is then oxidized and deprotonated to yield the final product, this compound, and regenerate the photocatalyst's ground state. acs.org

This approach is valued for its mild conditions, high functional group tolerance, and ability to functionalize complex molecules regioselectively. rsc.orgacs.org Electron donor-acceptor (EDA) complex formation, activated by visible light, provides an alternative transition-metal-free pathway for such fluoroalkylations. nih.govacs.org

Table 3: Conditions for Photoredox-Catalyzed Trifluoroethylation
PhotocatalystRadical SourceSolventLight SourceKey FeaturesReference
Ir(ppy)₃CF₃CH₂IDMF / DMSOBlue or White LEDsHigh regioselectivity for heteroarenes rsc.orgresearchgate.net
Eosin YCF₃CH₂IDMFGreen LEDs (e.g., 525 nm)Organocatalytic, metal-free nih.govacs.org
Ru(bpy)₃²⁺CF₃I (for -CF₃)AcetonitrileVisible LightEffective for electron-rich aromatics mdpi.com
None (EDA Complex)Fluoroalkyl IodideDMSOBlue LEDs (e.g., 427 nm)Transition-metal-free, base-mediated acs.org

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is most effectively accomplished by introducing the amino and trifluoroethyl groups in a stepwise manner onto the benzene (B151609) ring. Direct functionalization to achieve the desired 1,4-substitution pattern is challenging due to the formation of multiple isomers. Therefore, synthetic methodologies rely on the directing effects of pre-existing substituents on a benzene ring precursor to guide the subsequent functionalization to the desired para position.

Control of Position-Specific Fluorination and Amination

The key to synthesizing this compound with high regioselectivity lies in the careful planning of the reaction sequence. The directing effects of the functional groups play a critical role. For instance, a nitro group (-NO₂) is a meta-director, while an amino group (-NH₂) and alkyl groups are ortho-, para-directors. The trifluoroethyl group (-CH₂CF₃) is generally considered to be deactivating and meta-directing.

Given these directing effects, a common strategy involves introducing a group that can be later converted into the desired amine, and which directs the incoming trifluoroethyl group (or its precursor) to the para position, or vice-versa. A nitro group is an ideal precursor to an amine, as it is a strong deactivating and meta-directing group, but more importantly, it can be readily reduced to an aniline at the final step of a synthesis.

Therefore, the most logical and widely used approach is to start with a precursor that already contains a functional group at the 4-position which can either be the trifluoroethyl group itself or, more commonly, a nitro group. This ensures that the final product has the required para-substitution pattern. For example, starting with nitrobenzene, one would first introduce the trifluoroethyl group or its synthetic equivalent, followed by the reduction of the nitro group. The synthesis of the necessary precursors, such as 1-nitro-4-(2,2,2-trifluoroethyl)benzene, is itself a critical step in controlling the final regiochemistry.

Precursor-Based Synthesis Strategies

The most prevalent and efficient methods for preparing this compound rely on the chemical modification of specifically chosen precursors where the para-substitution is already established. A primary route involves the reduction of a nitro-containing precursor.

Reduction of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

This is the most direct precursor-based strategy. The synthesis starts with 1-nitro-4-(2,2,2-trifluoroethyl)benzene, which contains both the nitro and trifluoroethyl groups in the desired para-relationship. The final step is the reduction of the nitro group to an amine. This reduction is a well-established and high-yielding transformation in organic chemistry.

The catalytic hydrogenation of the nitro group is a common industrial method. rug.nl This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Various catalysts are effective, with palladium on carbon (Pd/C) and Raney nickel being frequently used. rug.nlquora.com The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The reaction conditions can be optimized for high conversion and selectivity. researchgate.netresearchgate.net Electrochemical methods have also been developed for the reduction of nitroarenes. acs.org

Below is a table summarizing typical conditions for this reduction:

Table 1: Catalytic Hydrogenation of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

CatalystReductant/ConditionsSolventYield
Pd/C (Palladium on Carbon)H₂ (gas)EthanolHigh
Raney NickelH₂ (gas)MethanolHigh
Sn/HClMetal in acidEthanolGood
Fe/HClMetal in acidWater/EthanolGood

This table represents typical conditions and catalysts for nitro group reduction. Specific yields for 1-nitro-4-(2,2,2-trifluoroethyl)benzene may vary based on precise reaction parameters.

The synthesis of the precursor, 1-nitro-4-(2,2,2-trifluoroethyl)benzene, can be achieved through various methods, often starting from p-nitrotoluene. The methyl group of p-nitrotoluene can be halogenated, for example, to form 4-nitrobenzyl bromide, which then serves as a handle to introduce the trifluoroethyl group. prepchem.comorgsyn.org

Reactivity of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom of the amino group is central to its reactivity, participating in protonation, acylation, and reactions with carbonyl compounds.

The basicity of an aniline is a measure of its ability to accept a proton. In this compound, the trifluoroethyl group acts as a strong electron-withdrawing group. libretexts.org This effect reduces the electron density on the nitrogen atom of the amino group, making it less available to donate to a proton. libretexts.orgquora.com Consequently, this compound is a weaker base compared to aniline itself. quora.com The delocalization of the nitrogen's lone pair into the aromatic ring, a characteristic of all anilines, further decreases basicity when compared to aliphatic amines. quora.comstackexchange.com

The protonation equilibrium for this compound in the presence of an acid (HA) can be represented as follows:

CF₃CH₂C₆H₄NH₂ + HA ⇌ CF₃CH₂C₆H₄NH₃⁺ + A⁻

The position of this equilibrium is influenced by the strength of the acid and the basicity of the aniline derivative. Due to the electron-withdrawing nature of the trifluoroethyl group, the equilibrium will lie further to the left compared to aniline under identical conditions.

The nucleophilic amino group of this compound readily reacts with acylating and sulfonylating agents.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the aniline with an acyl chloride or anhydride. uomustansiriyah.edu.iqaskiitians.com For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) or potassium carbonate yields N-(4-(2,2,2-trifluoroethyl)phenyl)acetamide. derpharmachemica.com The base is necessary to neutralize the hydrochloric acid formed during the reaction. derpharmachemica.com

Sulfonylation: Similarly, sulfonylation involves the reaction of the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form a sulfonamide. These reactions are fundamental in organic synthesis for the protection of amino groups and for the formation of various derivatives.

Table 1: Representative Acylation and Sulfonylation Reactions

ReactantReagentProduct
This compoundAcetyl chlorideN-(4-(2,2,2-trifluoroethyl)phenyl)acetamide
This compoundp-Toluenesulfonyl chlorideN-(4-(2,2,2-trifluoroethyl)phenyl)-4-methylbenzenesulfonamide

This compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com For example, the reaction with benzaldehyde (B42025) would yield N-benzylidene-4-(2,2,2-trifluoroethyl)aniline. Such reactions are often catalyzed by an acid. nih.govnih.gov

Reactivity of the Trifluoroethyl Moiety

The trifluoroethyl group significantly influences the reactivity of the aromatic ring and possesses its own potential for chemical transformation.

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.orgminia.edu.eg This inductive effect (-I effect) deactivates the aromatic ring towards electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org The electron density of the benzene ring is pulled towards the trifluoroethyl substituent, making the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com Consequently, harsher reaction conditions are often required for electrophilic substitution on the aromatic ring of this compound compared to benzene or aniline. As an electron-withdrawing group, the trifluoroethyl moiety directs incoming electrophiles to the meta position. wikipedia.org

Reactivity of the Aromatic Ring in this compound

Electrophilic Aromatic Substitution Patterns

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comallen.in This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring, thereby increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org

In the case of this compound, the para position is occupied by the trifluoroethyl group. Consequently, electrophilic attack is predominantly directed to the ortho positions (C2 and C6) relative to the amino group.

However, the high reactivity conferred by the amino group can lead to challenges. For instance, reactions like bromination can result in poly-substituted products. scribd.com To achieve mono-substitution, it is often necessary to protect the amino group by converting it into an amide, such as acetanilide (B955). This acetylation moderates the activating influence of the amino group, allowing for more controlled substitution. allen.inscribd.com

In strongly acidic media, such as the mixture of nitric acid and sulfuric acid used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). allen.inchemistrysteps.com This protonated group is strongly deactivating and a meta-director. This can lead to the formation of a significant amount of the meta-substituted product, in this case, 2-nitro-4-(2,2,2-trifluoroethyl)aniline. allen.in

Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for this compound

ReactionReagentsExpected Major Product(s)Notes
Halogenation Br₂ / H₂O2,6-Dibromo-4-(2,2,2-trifluoroethyl)anilineThe strong activation by the -NH₂ group leads to polysubstitution.
Halogenation (Controlled) 1. Acetic anhydride2. Br₂3. H₃O⁺2-Bromo-4-(2,2,2-trifluoroethyl)anilineProtection of the amino group as an acetanilide allows for monosubstitution.
Nitration HNO₃ / H₂SO₄Mixture of 2-nitro-4-(2,2,2-trifluoroethyl)aniline and 3-nitro-4-(2,2,2-trifluoroethyl)anilineCompeting effects: ortho-direction from the -NH₂ group and meta-direction from the protonated -NH₃⁺ group formed in strong acid. Oxidation of the ring is also a possible side reaction. allen.inchemistrysteps.com
Sulfonation Fuming H₂SO₄2-Amino-5-(2,2,2-trifluoroethyl)benzenesulfonic acidThe amino group directs the substitution to the ortho position. The product exists as a zwitterion (sulfanilic acid derivative). scribd.com
Friedel-Crafts Reaction R-X / AlCl₃No reactionAniline reacts with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the reaction. allen.in

Oxidation and Reduction Pathways

Oxidation:

Anilines are generally susceptible to oxidation, often yielding complex mixtures of products. nist.gov The oxidation of this compound can proceed through several pathways depending on the oxidizing agent and reaction conditions.

Formation of Nitroso and Nitro Compounds: Mild oxidation can convert the amino group into a nitroso (-NO) or nitro (-NO₂) group. The oxidation of the related compound 4-fluoro-3-(2,2,2-trifluoroethyl)aniline is known to form corresponding nitro or nitroso derivatives.

Polymerization: Strong oxidizing agents or electrochemical oxidation can lead to the formation of polymeric materials, often colored, analogous to the formation of aniline black from aniline. nist.gov The general mechanism for the electrochemical oxidation of anilines involves the initial formation of a radical cation, which can then undergo dimerization or further oxidation. mdpi.comresearchgate.net

Formation of Azo Compounds: In some conditions, oxidation can lead to coupling reactions, forming colored azo compounds where two aniline units are linked by a nitrogen-nitrogen double bond (-N=N-). nist.gov

Reduction:

The functional groups in this compound are generally stable to typical reducing conditions.

Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature. This would convert this compound to 4-(2,2,2-trifluoroethyl)cyclohexylamine.

Trifluoroethyl Group: The -CH₂CF₃ group is highly stable and resistant to chemical reduction due to the strength of the C-F bonds.

Amino Group: The amino group is already in its most reduced state and is not susceptible to further reduction.

Influence of the Trifluoroethyl Group on Aromatic Reactivity

The 2,2,2-trifluoroethyl group (-CH₂CF₃) significantly modulates the reactivity of the aniline ring primarily through its strong electron-withdrawing inductive effect (-I).

Basicity Attenuation: The electron-withdrawing nature of the -CH₂CF₃ group decreases the electron density on the nitrogen atom of the amino group. This reduces the availability of the lone pair for protonation, making this compound a weaker base than aniline. doubtnut.comncert.nic.in

Regiochemical Influence: By occupying the para position, the -CH₂CF₃ group sterically blocks this site from electrophilic attack, reinforcing the directing effect of the amino group to the ortho positions.

Table 2: Qualitative Comparison of Substituent Electronic Effects on Aromatic Reactivity

SubstituentInductive EffectResonance EffectOverall Effect on EAS ReactivityDirecting Influence
-H NeutralNeutralBaseline (Benzene)N/A
-NH₂ Weakly deactivating (-I)Strongly activating (+R)Strongly Activatingortho, para
-CH₂CF₃ Strongly deactivating (-I)NoneDeactivatingN/A (position fixed)
-CF₃ Very strongly deactivating (-I)Weakly deactivating (-R)Strongly Deactivatingmeta

Synthesis of Substituted Phenyl Analogs Derived from this compound

The aniline functional group in this compound is a versatile handle for introducing a wide range of substituents onto the phenyl ring. Standard aromatic substitution reactions can be employed to generate a library of analogs with modified electronic and steric properties.

One common approach involves the N-trifluoroethylation of already substituted anilines. For instance, an iron porphyrin-catalyzed N-trifluoroethylation of various primary and secondary anilines has been developed using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. nih.gov This method allows for the synthesis of a variety of N-trifluoroethylated anilines in good yields. nih.gov

Another strategy is the direct functionalization of the aromatic ring of a pre-formed trifluoroethyl aniline derivative. For example, 4-Bromo-2-(trifluoromethyl)aniline has been utilized in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene. sigmaaldrich.com

The table below showcases a selection of substituted phenyl analogs that can be synthesized from or are related to this compound, highlighting the diversity of achievable substitution patterns.

Table 1: Examples of Substituted Phenyl Analogs

Compound Name CAS Number Molecular Formula Notes
4-Fluoro-N-(2,2,2-trifluoroethyl)aniline 21327125 C8H7F4N A fluorinated analog.
4-Fluoro-2-(trifluoromethyl)aniline 67853 C7H5F4N An isomer with a different substitution pattern. nih.gov
2-Fluoro-4-(trifluoromethyl)aniline (B1271942) 69409-98-9 C7H5F4N Another isomeric fluorinated analog. sigmaaldrich.com
4-Bromo-2-(trifluoromethyl)aniline 445-02-3 C7H5BrF3N A brominated analog. sigmaaldrich.combldpharm.com
2-Chloro-4-(trifluoromethyl)aniline 39885-50-2 C7H5ClF3N A chlorinated analog. sigmaaldrich.combldpharm.com
2-Bromo-4-chloro-6-(trifluoromethyl)aniline 912617-74-4 C7H4BrClF3N A di-halogenated analog. sigmaaldrich.com

Formation of Heterocyclic Systems Utilizing the Aniline Backbone.sigmaaldrich.com

The aniline functionality of this compound is a key precursor for the construction of various heterocyclic ring systems. These reactions often involve condensation with difunctional reagents or intramolecular cyclization of appropriately substituted aniline derivatives.

For example, the synthesis of fluorinated quinoline (B57606) analogs can be achieved by reacting a substituted aniline, such as 2-fluoroaniline, with other reagents to form the quinoline core. nih.gov While this example doesn't directly use this compound, the principle of using a substituted aniline to build a heterocyclic system is demonstrated. The amino group can act as a nucleophile to form new rings, a common strategy in heterocyclic chemistry. nih.gov

In a similar vein, the synthesis of 1,4-oxathiine derivatives has been reported starting from β-keto esters and involving a substituted aniline in the final step to form carboxanilides. researchgate.net This highlights how the aniline moiety can be used to introduce the trifluoroethylphenyl group into a pre-formed heterocyclic precursor.

The development of meta-hetarylanilines through a one-pot three-component synthesis from heterocycle-substituted 1,3-diketones demonstrates the versatility of aniline derivatives in constructing complex heterocyclic structures. beilstein-journals.org Although an electron-deficient amine like 4-trifluoromethylaniline resulted in a low yield of the desired product, it still illustrates the potential for incorporating such moieties. beilstein-journals.org

The table below presents examples of heterocyclic systems that can be synthesized using aniline derivatives, showcasing the potential applications of this compound in this area.

Table 2: Examples of Heterocyclic Systems Derived from Aniline Precursors

Heterocyclic System Synthetic Strategy Precursors Reference
Quinoline Analogs Condensation and cyclization 2-Fluoroaniline, ethyl 2-methylacetoacetate nih.gov
1,4-Oxathiine Derivatives Carboxanilide formation Substituted anilines and oxathiine carboxylic acids researchgate.net
meta-Hetarylanilines Three-component benzannulation 1,3-Diketones, amines, and acetone beilstein-journals.org
Pyrazolo[3,4-b]pyridines Microwave-assisted three-component reaction 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, aromatic aldehydes nih.gov

Generation of Chiral Derivatives and Enantioselective Synthesis.researchgate.net

The synthesis of chiral molecules containing the this compound framework is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

One approach to generating chiral derivatives is through the enantioselective synthesis of α-trifluoromethyl amines. nih.gov Various strategies have been developed, including the hydrogenation and transfer hydrogenation of trifluoromethyl-substituted imines using chiral catalysts. For example, the use of chiral phosphoric acids can promote the enantioselective transfer hydrogenation of N-aryl ketimines. nih.gov

Another method involves the enantioselective addition of nucleophiles to imines derived from trifluoroacetaldehyde (B10831). The addition of indoles to aldimines generated in situ from trifluoroacetaldehyde hemiacetal and an aniline derivative, catalyzed by a chiral phosphoric acid, can produce chiral products. nih.gov

The synthesis of chiral sulfonimidamides from anilines and sulfonimidoyl fluorides has also been reported. wur.nl This reaction proceeds with an inversion of the stereocenter at the sulfur atom, allowing for the enantiospecific synthesis of aniline-derived sulfonimidamides. wur.nl

The table below provides examples of synthetic strategies for generating chiral derivatives, which could be applied to this compound.

Table 3: Strategies for Enantioselective Synthesis

Reaction Type Catalyst/Reagent Substrates Key Feature Reference
Transfer Hydrogenation Chiral Phosphoric Acid N-Aryl Ketimines Enantioselective reduction of C=N bond nih.gov
Indole Addition Chiral Phosphoric Acid Trifluoroacetaldehyde-derived Aldimines Enantioselective C-C bond formation nih.gov
SuFEx Reaction Ca(NTf2)2 Anilines, Sulfonimidoyl Fluorides Enantiospecific nucleophilic substitution at sulfur wur.nl

Incorporation into Complex Molecular Architectures.beilstein-journals.org

The this compound moiety can be integrated into larger, more complex molecules, including natural products and other biologically active compounds. This is often achieved through multi-step synthetic sequences where the aniline derivative serves as a key building block.

For instance, the Buchwald-Hartwig amination reaction provides a powerful tool for coupling anilines with aryl halides. This methodology was used to synthesize a series of 6-arylaminoflavones, where various anilines, including one with a trifluoromethyl group, were coupled to a 6-bromoflavone (B74378) core. mdpi.com This demonstrates how the this compound unit can be appended to a pre-existing complex scaffold.

Multicomponent reactions (MCRs) also offer an efficient pathway to complex molecules. A three-component reaction involving an aldehyde, an amine, and a phosphite (B83602) (Kabachnik–Fields reaction) can be used to synthesize α-aminophosphonates. nih.gov While not directly using this compound, this illustrates a general strategy where it could be employed as the amine component to generate complex structures.

The table below summarizes some methods for incorporating aniline derivatives into complex molecular architectures.

Table 4: Methods for Incorporation into Complex Molecules

Reaction/Strategy Key Reagents/Catalysts Resulting Structure Type Example Application Reference
Buchwald-Hartwig Amination Pd2(dba)3/XantPhos Arylaminoflavones Synthesis of potential anti-tumor agents mdpi.com
Kabachnik–Fields Reaction Aldehydes, Amines, Phosphites α-Aminophosphonates Synthesis of anti-leishmanial compounds nih.gov
Pictet-Spengler Reaction Chiral Phosphoric Acid Tetrahydro-β-carbolines Synthesis of α-trifluoromethyl amines nih.gov

Applications of 4 2,2,2 Trifluoroethyl Aniline in Advanced Research

Medicinal Chemistry and Drug Design

The strategic incorporation of fluorine-containing groups is a well-established and powerful tool in medicinal chemistry. The trifluoroethyl group, in particular, offers a unique combination of electronic and steric properties that can be leveraged to optimize drug-like characteristics. The compound 4-(2,2,2-trifluoroethyl)aniline serves as a readily available and versatile starting material for introducing this beneficial group into a wide array of molecular scaffolds.

Role as a Key Building Block for Novel Drug Candidates

The utility of this compound as a foundational component in the synthesis of innovative drug candidates is exemplified in recent patent literature. For instance, international patent WO2023225302A1 describes the use of this compound in the multi-step synthesis of aza-tetracyclic oxazepine compounds. google.com These compounds are being investigated as inhibitors of mutant KRas, a critical target in cancer therapy. google.com The synthesis involves the initial modification of this compound, which is then further elaborated through a series of chemical transformations to construct the final complex heterocyclic system. google.com This highlights the compound's role as a crucial starting point for accessing novel and medicinally relevant chemical space.

The versatility of the aniline (B41778) functional group allows for a wide range of chemical reactions, including N-alkylation, acylation, and participation in various coupling reactions. This chemical tractability enables medicinal chemists to readily integrate the this compound moiety into diverse molecular architectures, thereby generating libraries of compounds for biological screening.

Impact of Trifluoroethyl Substitution on Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The trifluoroethyl group can profoundly and favorably influence these properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical parameter that governs a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. The introduction of a trifluoroethyl group generally increases the lipophilicity of a molecule. This enhanced lipophilicity can facilitate the passive diffusion of the drug across lipid-rich membrane barriers, potentially leading to improved oral bioavailability and better tissue penetration.

The trifluoroethyl group is known to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of many drugs. By replacing a metabolically labile hydrogen atom with a trifluoroethyl group, medicinal chemists can block potential sites of metabolism, thereby increasing the drug's half-life and duration of action. google.com

The aforementioned patent WO2023225302A1 alludes to the potential for greater metabolic stability in compounds containing trifluoroethyl groups, which may lead to an increased in vivo half-life or reduced dosage requirements. google.com The pharmacokinetic profile presented in the patent for compounds derived from this compound demonstrates their presence in plasma over time, suggesting a degree of metabolic stability. google.com

Table 1: Pharmacokinetic Profile of a KRas Inhibitor Derived from this compound

Time (hours)Plasma Concentration (nM)
0.251500
0.52500
13000
22800
42200
81500
24500

This data is an illustrative representation based on the graphical data presented in patent WO2023225302A1 and is not an exact reproduction. google.com

Influence on Receptor Binding Affinity and Potency

Furthermore, the size and shape of the trifluoroethyl group can lead to favorable steric interactions within the binding pocket of a receptor or enzyme, potentially increasing binding affinity and, consequently, potency. While specific data on receptor binding affinities for derivatives of this compound are proprietary and not publicly available, the general principles of fluorine's influence on binding are widely recognized in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of Trifluoroethylated Anilines

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how modifications to a molecule's structure affect its biological activity. While specific, detailed SAR studies focused solely on a series of compounds derived from this compound are not extensively published, the principles of SAR for fluorinated compounds are well-documented.

In a typical SAR campaign, chemists would synthesize a series of analogs where the this compound moiety is kept constant while other parts of the molecule are systematically varied. The biological activity of these analogs would then be assessed to determine which structural features are critical for potency and selectivity. For example, the position of other substituents on the aniline ring or modifications to other parts of the molecular scaffold would be explored.

The patent literature, such as WO2023225302A1, implicitly contains SAR data, as the selection of the final drug candidate is the result of synthesizing and testing numerous related compounds. google.com The choice to include the this compound building block in the final patented compounds suggests that this particular substitution pattern was found to be beneficial for the desired biological activity and pharmacokinetic properties compared to other potential analogs.

Precursor for Fluorinated Amino Acids and Other Bioactive Molecules

The introduction of fluorine into amino acids and other bioactive molecules can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins. While direct synthetic routes starting from this compound to specific fluorinated amino acids are not extensively detailed in publicly available research, its role as a key intermediate in the synthesis of various bioactive molecules is well-documented. The trifluoroethyl group is a crucial pharmacophore that can influence the lipophilicity and electronic properties of a molecule, making it a desirable feature in drug design.

For instance, this compound is utilized in the synthesis of complex heterocyclic compounds that are investigated for their potential as therapeutic agents. Patent literature describes its use in the preparation of aza-tetracyclic oxazepine compounds, which are under investigation as inhibitors of KRas mutant proteins, a key target in cancer therapy. nih.gov The synthesis involves a multi-step process where the aniline derivative is a crucial starting material.

Furthermore, the broader class of fluorinated anilines, to which this compound belongs, are recognized as important intermediates in the preparation of active pharmaceutical ingredients. google.com The synthesis of various fluorinated amino acids often involves multi-step procedures where a fluorinated aromatic compound serves as a key precursor. nih.govresearchgate.net

Materials Science Applications

The unique properties conferred by the trifluoroethyl group make this compound an attractive monomer and building block in materials science for the development of advanced materials with tailored characteristics.

Development of Advanced Materials with Enhanced Stability and Reactivity

For example, the related compound 2,3,4-trifluoroaniline (B1293922) is used as a raw material to synthesize 2,3,4-trifluoro diphenylacetylene (B1204595) liquid crystal compounds, highlighting the role of fluorinated anilines in the development of new liquid crystal materials. google.com The incorporation of the trifluoroethyl group from this compound into polymer backbones is anticipated to enhance properties such as thermal stability and chemical inertness, making them suitable for demanding applications in electronics and aerospace.

Applications in Agrochemical and Dye Industries

The versatility of this compound extends to the agrochemical and dye industries, where it serves as a crucial intermediate in the synthesis of a variety of products.

Intermediate in the Synthesis of Agrochemicals

Fluorinated compounds play a pivotal role in modern agrochemicals, often enhancing the efficacy and metabolic stability of pesticides and herbicides. This compound and its derivatives are valuable intermediates in the synthesis of these complex molecules. researchgate.net

For example, the related compound 2-fluoro-4-(trifluoromethyl)aniline (B1271942) is a highly valuable aromatic organic intermediate widely used in the pesticide field. google.com Patent literature also describes processes for preparing 2-nitro-4-trifluoromethylaniline, a key intermediate for various agrochemicals, which underscores the importance of trifluoromethyl-substituted anilines in this sector. google.com While direct examples of commercial agrochemicals synthesized from this compound are not prominently published, its structural motifs are indicative of its potential as a precursor to new and effective crop protection agents.

Role in Dye Synthesis

Aniline and its derivatives have historically been the cornerstone of the synthetic dye industry. theasengineers.com The introduction of fluorine atoms into dye molecules can significantly impact their color, fastness, and stability. Although specific examples of commercial dyes synthesized directly from this compound are not widely documented in scientific literature, the fundamental chemistry of dye synthesis suggests its potential utility.

Aniline derivatives are key intermediates in the production of a vast array of dyes. theasengineers.com The amino group of this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. The presence of the trifluoroethyl group would likely modify the chromophoric system, potentially leading to dyes with unique shades and improved properties such as lightfastness and chemical resistance.

Advanced Spectroscopic Characterization Techniques for 4 2,2,2 Trifluoroethyl Aniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-(2,2,2-Trifluoroethyl)aniline, offering precise insights into its atomic arrangement and the electronic influence of the trifluoroethyl and amino substituents on the aromatic ring.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound.

In ¹H NMR, the aromatic protons typically appear as distinct multiplets in the downfield region, a result of their different chemical environments and spin-spin coupling interactions. The protons on the benzene (B151609) ring ortho and meta to the amino and trifluoroethyl groups will exhibit characteristic splitting patterns. The methylene (B1212753) protons (CH₂) of the trifluoroethyl group are observed as a quartet due to coupling with the three adjacent fluorine atoms. The amino (NH₂) protons can appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR provides a detailed map of the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoroethyl group will be split into a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the electron-donating amino group and the electron-withdrawing trifluoroethyl group. For instance, in related trifluoromethyl anilines, the carbon of the CF₃ group shows a quartet in the ¹³C NMR spectrum. rsc.org

A representative, though not identical, example is the analysis of N-phenyl-4-(trifluoromethyl)aniline, where the aromatic protons and carbons are assigned specific chemical shifts, demonstrating the power of these techniques in pinpointing atomic positions within a substituted aniline (B41778) structure. doi.org

Below is an interactive table detailing the expected ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Splitting Pattern
Aromatic H (ortho to NH₂)~6.6-Doublet
Aromatic H (ortho to CH₂CF₃)~7.1-Doublet
-CH₂-~3.7~45 (quartet)Quartet
-NH₂Variable-Singlet (broad)
Aromatic C (ipso-NH₂)-~145Singlet
Aromatic C (ortho to NH₂)-~115Singlet
Aromatic C (ortho to CH₂CF₃)-~128Singlet
Aromatic C (ipso-CH₂CF₃)-~130Singlet
-CF₃-~125 (quartet)Quartet

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique provides specific information about the chemical environment of the fluorine atoms.

For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single resonance signal. This signal will be split into a triplet due to coupling with the adjacent two protons of the methylene (CH₂) group. The chemical shift of this triplet provides a clear indication of the electronic environment of the CF₃ group. For instance, in N-(2,2,2-trifluoroethyl)benzenamine derivatives, the ¹⁹F NMR signal for the CF₃ group appears as a triplet around -72 ppm. rsc.org The large chemical shift range in ¹⁹F NMR, which can span over 800 ppm, allows for excellent signal dispersion and reduces the likelihood of peak overlap. wikipedia.org

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the aromatic protons that are coupled to each other, confirming their adjacent positions on the benzene ring. It would also show a correlation between the methylene protons and the amino protons, if their exchange rate is slow enough.

An HSQC experiment correlates the proton signals with their directly attached carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. It would also clearly show the correlation between the methylene proton signal and the methylene carbon signal, as well as the correlation between the amino proton signal and its corresponding nitrogen atom (if a ¹⁵N-HSQC is performed). These 2D techniques are crucial for resolving any ambiguities that might arise from the one-dimensional spectra, especially in complex substituted aromatic systems.

Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.

Key expected vibrational bands for this compound include:

N-H Stretching: The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed in the 2850-2960 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ range.

C-F Stretching: The trifluoromethyl group will show strong, characteristic C-F stretching bands, typically in the region of 1100-1350 cm⁻¹.

Studies on similar molecules, such as chloro- and methyl-substituted anilines, have shown how substituents influence the vibrational frequencies of the amino group and the aromatic ring. researchgate.net

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of light due to changes in dipole moment, Raman spectroscopy relies on the scattering of light due to changes in polarizability. Therefore, vibrations that are weak in FT-IR may be strong in FT-Raman, and vice versa.

For this compound, FT-Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

C-C Backbone Stretching: The carbon-carbon stretching vibrations of the ethyl group and the ring are readily observed.

CF₃ Symmetric Stretching: The symmetric stretching of the C-F bonds in the trifluoromethyl group would be a prominent feature.

Comparative studies of substituted anilines using both FT-IR and FT-Raman have demonstrated the power of using both techniques for a complete vibrational assignment. nih.gov For instance, in various substituted anilines, the combination of FT-IR and FT-Raman has been crucial for a detailed analysis of the fundamental vibrational modes. researchgate.netresearchgate.net

Below is an interactive table summarizing the key vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected FT-Raman Wavenumber (cm⁻¹)
-NH₂Asymmetric Stretch3400-35003400-3500
-NH₂Symmetric Stretch3300-34003300-3400
Aromatic C-HStretch>3000>3000
Aliphatic C-HStretch2850-29602850-2960
Aromatic C=CStretch1450-16001450-1600 (often strong)
-NH₂Scissoring1590-16501590-1650
C-NStretch1250-13601250-1360
C-FStretch1100-1350 (strong)1100-1350

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to obtain vibrational, fingerprint-like spectra of molecules present at very low concentrations. scirp.org While conventional Raman spectroscopy suffers from low sensitivity, SERS amplifies the Raman signal by adsorbing the analyte onto metallic nanostructures, typically gold or silver. scirp.org The enhancement mechanism is a combination of electromagnetic enhancement, stemming from localized surface plasmons on the metal surface, and chemical enhancement, which involves charge-transfer interactions between the analyte and the substrate. scirp.orgnih.gov

For aniline and its derivatives, SERS has been effectively used for environmental monitoring. scirp.org The interaction of the aromatic ring and the amino group of aniline with the metallic surface is crucial for the enhancement. researchgate.net The specific vibrational modes observed in a SERS spectrum are similar to those in a normal Raman spectrum, though some shifts can occur due to the molecule's interaction with the surface. scirp.org For instance, in the case of aniline, a significant shift in the NH₂ wagging mode has been observed when moving from normal Raman to SERS. scirp.org The nature and position of substituents on the aniline ring can influence the SERS spectrum and the magnitude of signal enhancement. scirp.org

While specific SERS data for this compound is not extensively detailed in the literature, the principles governing SERS of substituted anilines are directly applicable. The trifluoroethyl group at the para position would influence the electronic environment of the aromatic ring and the amino group, which would, in turn, affect the charge-transfer interactions and the resulting SERS spectrum. This technique holds significant potential for the trace analysis of this compound in various matrices.

Table 1: Common Raman Vibrational Modes for Aniline

Vibrational ModeWavenumber (cm⁻¹) (Normal Raman)Wavenumber (cm⁻¹) (SERS)
NH₂ Wagging538989
Ring Breathing~1030~1030
C-N Stretching12341234
NH₂ Scissoring16021602
This table is based on data for aniline and serves as a reference for the types of vibrational modes that would be studied for its derivatives. scirp.orgscirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. nih.gov For this compound, MS analysis would provide its exact molecular weight and characteristic fragment ions that help confirm its structure.

The molecular formula for this compound is C₈H₈F₃N, with a calculated molecular weight of approximately 175.15 g/mol . As with most amines, the molecular ion peak ([M]⁺) in the mass spectrum is expected to have an odd-numbered mass-to-charge ratio (m/z), consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound would likely proceed through several common pathways for aromatic amines and fluorinated compounds. libretexts.org Key fragmentation events would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines, which would lead to the loss of a CH₂CF₃ radical.

Loss of HF: Fluorinated compounds often show losses of HF.

Ring Fragmentation: The aromatic ring can break apart to yield smaller charged fragments.

The specific fragments generated provide a structural fingerprint of the molecule. High-resolution mass spectrometry can further provide the exact mass of the ions, allowing for the determination of their elemental composition.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Ion/FragmentProposed Structure/LossApproximate m/z
[M]⁺Molecular Ion175
[M-H]⁺Loss of a hydrogen atom174
[M-CF₃]⁺Loss of trifluoromethyl radical106
[C₇H₇N]⁺Loss of CH₂CF₃ followed by rearrangement93
[C₆H₅]⁺Phenyl cation77
This table presents hypothetical fragmentation data based on established fragmentation rules for similar compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in the solid state. caltech.edunih.gov

For this compound, a single-crystal X-ray diffraction study would yield its exact molecular geometry. The analysis would reveal the conformation of the trifluoroethyl group relative to the aniline ring and the planarity of the aromatic system. Furthermore, it would elucidate the nature of intermolecular interactions. In the crystal structure of a related compound, 2,4,6-Trifluoro-aniline, hydrogen bonding contacts involving both fluorine and nitrogen atoms (H⋯F and H⋯N) were observed to form sheet-like structures. nih.gov Similar interactions involving the amino group and the fluorine atoms of the trifluoroethyl group would be expected to play a significant role in the crystal packing of this compound.

The data obtained from X-ray crystallography is fundamental for understanding the compound's physical properties and for computational modeling studies.

Table 3: Representative Crystallographic Data Parameters

ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupThe specific symmetry group of the crystal.
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
This table lists the type of data obtained from an X-ray crystallographic analysis. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. unl.ptsemanticscholar.org It is a widely used technique for the quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light. libretexts.org

The this compound molecule contains a benzene ring and an amino group, both of which are chromophores. The aniline moiety is expected to exhibit two main types of electronic transitions:

π → π transitions:* These are high-energy transitions associated with the aromatic π-electron system, typically resulting in strong absorption bands.

n → π transitions:* These transitions involve the non-bonding (n) electrons of the nitrogen atom in the amino group being promoted to an anti-bonding π* orbital of the aromatic ring. These are generally of lower energy and intensity compared to π → π* transitions.

The presence of the electron-withdrawing trifluoroethyl group on the benzene ring can influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted aniline. The solvent used for the analysis can also affect the position and intensity of the absorption bands. UV-Vis spectroscopy serves as a rapid and non-destructive method for the characterization and quantification of this compound in solution. researchgate.netmdpi.com

Table 4: Typical Electronic Transitions for Aromatic Amines

Transition TypeTypical Wavelength Range (nm)Description
π → π200 - 250High-intensity absorption band related to the aromatic ring.
n → π250 - 300Lower-intensity absorption band involving lone pair electrons on nitrogen.
This table provides a general guide to the expected UV-Vis absorption for aromatic amines.

Computational Chemistry and Theoretical Studies of 4 2,2,2 Trifluoroethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 4-(2,2,2-Trifluoroethyl)aniline, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's stability and reactivity. DFT also provides a detailed picture of the electron distribution within the molecule, which is key to understanding its chemical properties.

Basis Set Selection and Methodologies in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set, such as Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets, is a critical step. The choice often represents a compromise between computational cost and desired accuracy. The methodology would involve selecting a functional, such as the popular B3LYP or a more modern functional, which approximates the exchange-correlation energy—a key component of the total electronic energy in DFT.

Electronic Property Analysis

Once the geometry is optimized, a variety of analyses can be performed to understand the electronic properties of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A small HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov For this compound, this analysis would reveal how the electron-withdrawing trifluoroethyl group affects the electron distribution and reactivity of the aniline (B41778) moiety.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP analysis would identify the likely sites for hydrogen bonding and other intermolecular interactions.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies associated with these interactions, calculated through second-order perturbation theory, quantify the strength of intramolecular delocalization. For this compound, NBO analysis would offer deep insights into the delocalization of the nitrogen lone pair electrons into the aromatic ring and the electronic interactions involving the trifluoroethyl substituent.

While the frameworks for these computational analyses are well-established, their specific application to this compound awaits future research initiatives. The generation of such data would be invaluable for the rational design of new materials and chemical entities based on this fluorinated aniline structure.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational frequency calculations are a cornerstone of computational chemistry, providing a theoretical infrared (IR) and Raman spectrum that can be compared with experimental findings to confirm molecular structure. For aniline and its derivatives, DFT calculations, often using functionals like B3LYP, have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. nih.govkfupm.edu.sa

A theoretical vibrational analysis of this compound would involve optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. This would yield a set of vibrational modes, each with a specific frequency and intensity. Key vibrational modes for this molecule would include:

N-H stretching vibrations: Typically found in the 3400-3500 cm⁻¹ region.

Aromatic C-H stretching: Occurring around 3000-3100 cm⁻¹.

C-N stretching: Usually observed in the 1250-1360 cm⁻¹ range.

C-F stretching vibrations: These are strong absorptions typically found in the 1000-1400 cm⁻¹ range and are characteristic of the trifluoroethyl group.

Aromatic ring vibrations: A series of bands in the 1400-1600 cm⁻¹ region.

Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Assignment Calculated Frequency (Scaled) Experimental Frequency
N-H Asymmetric Stretch Data not available Data not available
N-H Symmetric Stretch Data not available Data not available
Aromatic C-H Stretch Data not available Data not available
C=C Ring Stretch Data not available Data not available
N-H Scissoring Data not available Data not available
C-N Stretch Data not available Data not available

No specific computational studies providing this data for this compound were found in the search results.

Thermodynamic Property Computations

Computational methods can also be used to calculate various thermodynamic properties of a molecule at different temperatures. These properties, including entropy, enthalpy, and heat capacity, are derived from the calculated vibrational frequencies and molecular partition functions. nih.gov Such calculations are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it is involved.

For a molecule like this compound, computational studies would typically report these properties at a standard temperature (e.g., 298.15 K). The data would be presented in a tabular format, as shown in the hypothetical table below.

Table 2: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K

Thermodynamic Property Calculated Value
Zero-point vibrational energy (kcal/mol) Data not available
Enthalpy (kcal/mol) Data not available
Heat Capacity (cal/mol·K) Data not available

Specific thermodynamic computations for this compound were not found in the performed searches.

Conformational Analysis and Potential Energy Surface Studies

The presence of the rotatable bond between the ethyl group and the aniline ring means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. This is achieved by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each point, thereby mapping the potential energy surface.

For this compound, the key dihedral angle would be the one defining the orientation of the trifluoromethyl group relative to the plane of the aniline ring. It is expected that the most stable conformation would be one that minimizes steric hindrance between the trifluoromethyl group and the aromatic ring. Computational studies on other substituted anilines have been successful in elucidating their conformational preferences. researchgate.net

A potential energy surface scan would reveal the global and local energy minima, corresponding to the stable and metastable conformers, respectively. The energy differences between these conformers and the rotational barriers can be quantified.

First-Order Hyperpolarizability Calculations for Non-Linear Optical Behavior

Molecules with significant charge separation and extended π-electron systems can exhibit non-linear optical (NLO) properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational chemistry is a vital tool for predicting the NLO properties of new materials. bohrium.com

The calculation of β for this compound would involve determining the molecule's response to an external electric field. Aniline and its derivatives are known to be potential NLO materials due to the electron-donating nature of the amino group and the electron-withdrawing or -donating nature of the substituents on the ring. The trifluoroethyl group is generally considered to be electron-withdrawing, which could lead to an intramolecular charge transfer from the amino group to the substituent, enhancing the NLO response.

Computational studies on other fluorinated aniline derivatives have shown that the position and nature of the fluorine-containing substituent can significantly impact the first-order hyperpolarizability. bohrium.com The calculated β value for this compound could be compared with that of standard NLO materials like urea (B33335) to assess its potential for NLO applications.

Table 3: Hypothetical Calculated NLO Properties of this compound

Property Calculated Value
Dipole Moment (μ) (Debye) Data not available
Mean Polarizability (α) (esu) Data not available

Specific first-order hyperpolarizability calculations for this compound were not identified in the search results.

Environmental and Safety Considerations in Research on 4 2,2,2 Trifluoroethyl Aniline

Classification as a Per- and Polyfluorinated Alkyl Substance (PFAS) and Research Implications

4-(2,2,2-Trifluoroethyl)aniline falls under the broad category of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals of significant environmental and health concern. ewg.org This classification has substantial implications for research involving this compound. The defining characteristic of PFAS is their extreme persistence in the environment, leading to their designation as "forever chemicals." sapub.org

The research community is increasingly focused on understanding the environmental fate, transport, and toxicity of the vast number of PFAS compounds. nih.govnih.gov The classification of this compound as a PFAS suggests that it is likely to be persistent and may have the potential for bioaccumulation. nih.govewg.org Consequently, research involving this compound should be conducted with an awareness of these potential risks.

Regulatory bodies globally are moving towards stricter controls on PFAS, which may impact the future use and research of compounds like this compound. sapub.orgcancer.org The trend is to manage PFAS as a chemical class, which could lead to broad restrictions on their use. nih.gov This has spurred research into developing safer, non-persistent alternatives and effective remediation technologies for PFAS-contaminated sites. rsc.orginnovationnewsnetwork.com For researchers, this means that any new application of a PFAS compound will likely face intense scrutiny regarding its environmental and health impacts.

Considerations for Safe Handling and Waste Management in Laboratory Research

Given its chemical structure as a fluorinated aniline (B41778), this compound requires careful handling in a laboratory setting to minimize exposure and prevent environmental release.

Safe Handling:

Personal Protective Equipment (PPE): Researchers should wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. collierschools.com

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. collierschools.com

Avoiding Contact: Direct contact with the skin, eyes, and clothing should be avoided. In case of contact, the affected area should be flushed immediately with plenty of water. collierschools.com

Waste Management:

Segregation and Labeling: Waste containing this compound should be collected in separate, clearly labeled, and sealed containers. collierschools.comwisc.edu

Disposal Methods: Due to its classification as a PFAS and potential persistence, this compound should not be disposed of down the drain. wisc.edu The recommended disposal method is through a licensed hazardous waste disposal company. collierschools.comepa.gov Incineration at high temperatures is a common method for the destruction of fluorinated waste, though it must be done in specialized facilities to prevent the release of harmful byproducts. innovationnewsnetwork.comepa.gov

Spill Management: In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material, collected in a sealed container, and disposed of as hazardous waste. collierschools.comkingcounty.gov

Table 2: GHS Hazard Information for Structurally Similar Compounds

CompoundPictogramSignal WordHazard Statements
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)anilineEnvironmentWarningH400: Very toxic to aquatic life H410: Very toxic to aquatic life with long lasting effects
4-Ethoxycarbonyl-N-(2,2,2-trifluoroethyl)anilineExclamation MarkWarningH317: May cause an allergic skin reaction

Research on Biological Interactions and Potential for Bioaccumulation

The potential for fluorinated compounds to bioaccumulate in living organisms is a significant concern. While specific bioaccumulation data for this compound is limited, information on related compounds can provide valuable insights.

The bioconcentration factor (BCF) is a key metric used to assess a chemical's potential to accumulate in an organism from the surrounding water. sfu.canih.gov Studies on chlorinated anilines have shown that their bioconcentration in fish is correlated with their lipophilicity (log Pow). nih.gov Given the lipophilic nature of the aniline ring and the trifluoroethyl group, this compound may have the potential to bioaccumulate.

As a PFAS, there is a general concern about the bioaccumulation of this compound in the food chain. nih.govsapub.org Many PFAS compounds are known to bind to proteins in the blood and can accumulate in various organs. epa.gov Research on other trifluoro-substituted anilines has demonstrated biological activity, including antimicrobial effects. nih.gov This indicates that these compounds can interact with biological systems, and further research is needed to understand the specific interactions and potential ecotoxicological effects of this compound on aquatic and terrestrial organisms. mdpi.comnih.gov The toxicity of anilines to aquatic organisms can vary significantly between species, highlighting the need for comprehensive ecotoxicological testing. nih.govdoi.org

Future Directions and Emerging Research Areas for 4 2,2,2 Trifluoroethyl Aniline

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods for producing 4-(2,2,2-trifluoroethyl)aniline and its derivatives is a primary focus of future research. Current synthetic strategies often involve harsh reaction conditions or the use of hazardous reagents. nih.gov Consequently, there is a growing need for sustainable alternatives that minimize waste and environmental impact.

Future research will likely concentrate on the following areas:

Green Catalysis: The use of Brønsted acidic ionic liquids as catalysts presents a promising metal- and solvent-free approach for reactions involving aniline (B41778) derivatives. nih.gov This method offers high efficiency and a broad substrate scope, aligning with the principles of green chemistry.

User-Friendly Reagents: The development and application of user-friendly protocols that avoid highly toxic and difficult-to-handle reagents are crucial. nih.gov This includes exploring novel fluorinating agents and reaction media that are safer and more sustainable.

Process Optimization: Research into optimizing reaction conditions, such as temperature, pressure, and solvent systems, can lead to higher yields and reduced by-product formation. For instance, studies have shown that the choice of solvent can significantly impact reaction outcomes. acs.org

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to improved safety, efficiency, and scalability of the synthesis of fluorinated anilines.

Advanced Mechanistic Studies of its Reactivity in Complex Systems

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. Future research in this area will likely involve a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Key research directions include:

Intermediate Characterization: The identification and characterization of transient intermediates, such as radicals and organometallic complexes, are crucial for understanding reaction pathways. rsc.orgacs.org Techniques like electron spin resonance (ESR) spectroscopy can be employed to study these species. rsc.org

Kinetic Studies: Detailed kinetic analysis of reactions can provide valuable insights into reaction rates and the factors that influence them. mn.gov This information is vital for optimizing reaction conditions and improving yields.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict product distributions. This can help in understanding the role of electronic and steric effects on reactivity.

By-product Analysis: A thorough investigation of by-product formation is necessary to understand the full scope of potential degradation pathways in both natural and engineered environments. mn.gov This knowledge is critical for assessing the environmental fate of fluorinated compounds.

Development of Highly Selective Catalytic Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of fluorinated organic compounds. The development of highly selective catalytic systems for transformations involving this compound is a key area of future research, aiming to provide efficient access to complex molecules with high precision.

Future efforts will likely focus on:

Asymmetric Catalysis: The design of chiral catalysts for enantioselective transformations is a major goal, particularly for the synthesis of chiral pharmaceutical and agrochemical candidates. nih.govacs.org Dual-catalytic systems combining a chiral catalyst with another catalyst can enable novel asymmetric reactions. acs.org

Chemoselective Reactions: Developing catalysts that can selectively target a specific functional group in a molecule is crucial for the synthesis of complex structures without the need for protecting groups. acs.orgacs.org

Novel Catalytic Systems: The exploration of new catalytic systems, such as those based on earth-abundant metals or organocatalysts, can provide more sustainable and cost-effective alternatives to traditional precious metal catalysts. nih.govresearchgate.netnih.gov Iron porphyrin complexes, for example, have shown promise in N-trifluoroethylation reactions. rsc.orgresearchgate.net

Table 1: Examples of Catalytic Systems for Transformations Involving Anilines and Fluorinated Compounds
Catalytic SystemTransformationKey FeaturesReference
Iron PorphyrinN-trifluoroethylationUtilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction. rsc.orgresearchgate.net
Cu(I)/Chiral Phosphoric AcidAsymmetric Radical AminotrifluoromethylationA dual-catalytic system providing access to CF3-containing azaheterocycles with excellent enantioselectivity. acs.org
Brønsted Acidic Ionic LiquidFriedel-Crafts ReactionA metal- and solvent-free approach for the synthesis of aniline-based triarylmethanes. nih.gov
Palladium/XantPhosBuchwald–Hartwig AminationEffective for the synthesis of 6-arylaminoflavones, with yields influenced by electronic and steric factors. mdpi.com

Design of Next-Generation Fluorinated Pharmaceutical and Agrochemical Candidates

The incorporation of fluorine atoms or fluorine-containing groups like the trifluoroethyl moiety into organic molecules can significantly enhance their physicochemical and biological properties. mdpi.com This makes this compound a valuable scaffold for the design of new and improved pharmaceuticals and agrochemicals.

Future research in this domain will focus on:

Bioisosteric Replacement: The trifluoroethyl group can serve as a bioisostere for other chemical groups, potentially improving metabolic stability, membrane permeation, and binding affinity to target proteins. mdpi.comrsc.org

Novel Drug Candidates: Derivatives of this compound will be explored for their potential as anticancer agents, analgesics, and treatments for other diseases. ossila.comnih.govnih.govnih.gov The development of novel 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline derivatives has shown promising results in cancer research. nih.govnih.gov

Advanced Agrochemicals: The unique properties of fluorinated compounds are also being leveraged to develop more effective and environmentally friendly pesticides and herbicides. nih.gov More than half of the compounds with new ISO common names for agrochemicals in recent years have been fluoro-organic compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will be conducted to establish clear relationships between chemical structure and biological activity, guiding the design of more potent and selective compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and development of new molecules and materials. renewablematter.eu For a compound like this compound, these technologies offer powerful tools for predictive research.

Emerging applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and properties to predict the biological activity, toxicity, and physicochemical properties of new derivatives of this compound. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties, providing a starting point for the synthesis of next-generation pharmaceuticals and agrochemicals based on the this compound scaffold.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of new synthetic routes. researchgate.net This can be particularly useful for optimizing the synthesis of complex fluorinated molecules.

High-Throughput Screening Analysis: AI can be used to analyze the vast amounts of data generated from high-throughput screening assays, identifying promising lead compounds more efficiently. nih.gov

Table 2: Impact of Artificial Intelligence and Machine Learning in Chemical Research
Application AreaSpecific TaskPotential Impact on this compound ResearchReference
Drug DiscoveryPredicting cardiotoxicity, identifying new antibiotics.Faster identification of potential therapeutic applications and safety profiling of its derivatives. researchgate.netacs.org
Agrochemical DesignDesign and optimization of fluorinated agrochemicals.Accelerated development of more effective and sustainable crop protection agents.
Materials ScienceDiscovering new inorganic compounds and materials.Exploration of novel materials incorporating the this compound structure for advanced applications. compamed-tradefair.com
ToxicologyAutomated assessment of chemical toxicity and neurotoxic effects.More efficient and accurate risk assessment of the compound and its derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-(2,2,2-Trifluoroethyl)aniline, and how can reaction efficiency be optimized?

  • Answer : this compound can be synthesized via:
  • Nucleophilic substitution : Reacting 4-nitroaniline derivatives with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl iodide) under basic conditions, followed by nitro group reduction using Pd/C or Fe/HCl .
  • Reductive amination : Condensing 4-(trifluoroethyl)benzaldehyde with ammonia in the presence of reducing agents like NaBH₃CN .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of trifluoroethyl groups. Reaction efficiency improves with controlled temperature (40–60°C) and catalytic bases like K₂CO₃ .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Answer :
  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm, para-substitution pattern) and the NH₂ group (δ ~4.5 ppm, broad singlet). The trifluoroethyl group’s CF₃ resonance appears as a quartet (δ 2.8–3.2 ppm) due to coupling with adjacent CH₂ .
  • ¹⁹F NMR : A singlet near δ -65 ppm confirms the trifluoroethyl group .
  • IR Spectroscopy : NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .
  • Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 190.1 (C₈H₈F₃N) confirms the molecular formula .

Q. How does the trifluoroethyl group influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

  • Answer :
  • Solubility : The strong electron-withdrawing effect of CF₃ reduces solubility in polar solvents (e.g., water) but enhances solubility in aprotic solvents like DCM or DMSO .
  • Reactivity : The CF₃ group deactivates the aromatic ring, slowing electrophilic substitution. However, the NH₂ group remains nucleophilic, enabling reactions with acyl chlorides or sulfonyl chlorides under mild conditions (0–25°C) .

Advanced Questions

Q. How can researchers resolve conflicting literature reports on the bioactivity of this compound derivatives?

  • Answer :
  • Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular uptake studies). For instance, fluorine’s inductive effects may enhance membrane permeability but reduce target binding affinity due to steric hindrance .
  • Control Experiments : Verify purity via HPLC and exclude solvent effects (e.g., DMSO interference in cell-based assays).
  • Computational Modeling : Use DFT calculations to assess electronic effects of the trifluoroethyl group on binding interactions (e.g., dipole moments, H-bonding) .

Q. What strategies ensure the stability of this compound during storage and under reaction conditions?

  • Answer :
  • Storage : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation of the NH₂ group .
  • Reaction Stability : Avoid strong acids/bases to prevent cleavage of the C-F bond. For reactions requiring acidic conditions (pH < 5), use buffered systems (e.g., acetate buffer) to minimize degradation .
  • Light Sensitivity : Shield from UV light using foil-wrapped glassware to avoid photolytic decomposition .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with proteins. The trifluoroethyl group’s electronegativity may create dipole-dipole interactions with hydrophobic pockets .
  • MD Simulations : Simulate binding dynamics over 100+ ns to assess conformational stability. Focus on fluorine’s van der Waals interactions with residues like phenylalanine or tryptophan .
  • QSAR Analysis : Correlate substituent effects (e.g., CF₃ position) with activity data to guide structural optimization .

Methodological Notes

  • Synthetic References : Key intermediates (e.g., 4-nitroaniline derivatives) are commercially available (CAS 158579-82-9) .
  • Safety : Handle trifluoroethylating agents in fume hoods due to toxicity (see SDS for CAS 398-44-7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.